5-bromo-N-(3-chlorophenyl)-2,3,4-trimethylbenzamide
Overview
Description
5-bromo-N-(3-chlorophenyl)-2,3,4-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a chlorine atom at the 3rd position of the phenyl ring, and three methyl groups at the 2nd, 3rd, and 4th positions of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-chlorophenyl)-2,3,4-trimethylbenzamide typically involves the following steps:
Chlorination: The chlorination of the phenyl ring at the 3rd position can be carried out using chlorine gas or thionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the amide bond by reacting the substituted benzoyl chloride with 3-chloroaniline in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.
Scientific Research Applications
5-bromo-N-(3-chlorophenyl)-2,3,4-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-chlorophenyl)-2,3,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide
- 5-bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide
- 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide
Uniqueness
5-bromo-N-(3-chlorophenyl)-2,3,4-trimethylbenzamide is unique due to the presence of three methyl groups at the 2nd, 3rd, and 4th positions of the benzamide ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-(3-chlorophenyl)-2,3,4-trimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO/c1-9-10(2)14(8-15(17)11(9)3)16(20)19-13-6-4-5-12(18)7-13/h4-8H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSDZRHVWDUSMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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